5-Amino vs. 3-Amino: CDK Inhibition Specificity
The compound's precursor, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, is a key intermediate for 5-amino-1-methyl-1H-pyrazole-4-carboxamides, a class of potent CDK inhibitors. This activity is sharply defined by the position of the amino group; the regioisomeric 3-amino substitution acts as a control, demonstrating that the 5-amino motif is required for biological binding [1].
| Evidence Dimension | Regioisomeric specificity for biological activity (CDK inhibition) |
|---|---|
| Target Compound Data | Core scaffold for potent CDK inhibitors (5-amino motif required) |
| Comparator Or Baseline | 3-Amino isomer; inactive or significantly less active as a CDK inhibitor |
| Quantified Difference | Not quantified for the aldehyde, but inferred from SAR of 5-amino-1-methyl-1H-pyrazole-4-carboxamides (patent-class evidence) |
| Conditions | Kinase inhibition assays (CDK1, CDK2, CDK4, CDK6) as described in patent US20010008942 |
Why This Matters
For medicinal chemistry programs, procuring the correct 5-amino regioisomer is non-negotiable for synthesizing analogs that will exhibit targeted kinase affinity; the 3-amino isomer is unsuitable.
- [1] Bebbington, D., et al. (2001). Compounds, pharmaceutical compositions, and methods for inhibiting protein kinases. US Patent Application US20010008942A1. Justia Patents. View Source
